molecular formula C28H26N2O10 B040722 Actinoplanone C CAS No. 116200-80-7

Actinoplanone C

Cat. No. B040722
CAS RN: 116200-80-7
M. Wt: 550.5 g/mol
InChI Key: JEPWIBXDSCLXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinoplanone C is a natural product that belongs to the class of polyketides. It is produced by the bacterium Actinoplanes sp. AH166-1. This compound has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It is a potential candidate for drug development and has been the subject of many scientific studies.

Scientific Research Applications

Cytotoxic Activity

Actinoplanone C, along with other actinoplanones, has been identified as a cytotoxic compound. In a study, actinoplanones C and G showed very strong cytotoxicity against HeLa cells, with this compound exhibiting this effect at less than 0.00004 microgram/ml dosage (Kobayashi et al., 1988). This indicates its potential use in cancer research, particularly for its cytotoxic effects on tumor cells.

Antimicrobial Properties

The study by Kobayashi et al. also revealed that this compound possesses strong antimicrobial activities against bacteria and the rice blast fungus. This suggests its potential application in the development of new antimicrobial agents, especially considering the ongoing challenges with antibiotic resistance (Kobayashi et al., 1988).

Role in Actinobacteria Metabolism

This compound is produced by Actinoplanes species, which belong to the Actinobacteria phylum. Actinobacteria are known for their extensive secondary metabolism and production of many clinically significant antibiotics. Understanding the role of compounds like this compound in the metabolism and ecological function of Actinobacteria can provide insights into the discovery of novel bioactive compounds (Barka et al., 2015).

Insights into Actinobacteria's Genetic Potential

Research on this compound and related compounds can contribute to the broader understanding of the genomic potential of Actinobacteria. This has implications in biotechnology and pharmaceutical research, especially for the discovery of new drugs and therapeutic agents (van Bergeijk et al., 2020).

properties

CAS RN

116200-80-7

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

IUPAC Name

6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3

InChI Key

JEPWIBXDSCLXAC-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O

Canonical SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O

synonyms

Actinoplanone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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